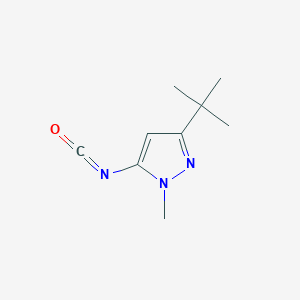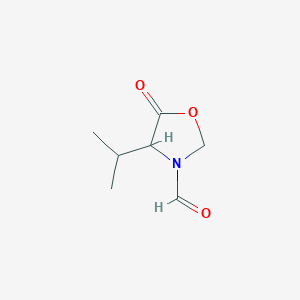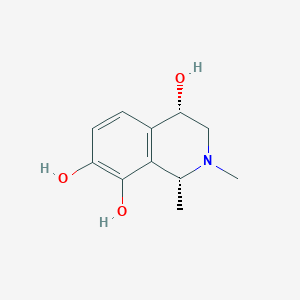![molecular formula C6H3BrN2O B12866133 5-Bromoisoxazolo[5,4-c]pyridine](/img/structure/B12866133.png)
5-Bromoisoxazolo[5,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoisoxazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C6H3BrN2O It is a derivative of isoxazole and pyridine, featuring a bromine atom at the 5-position of the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-aminoisoxazole with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can be reacted with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromoisoxazolo[5,4-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
5-Bromoisoxazolo[5,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromoisoxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to exhibit inhibitory activity against certain enzymes and receptors, such as Hsp90 and HDAC6 . These interactions can lead to various biological effects, including antiproliferative activity and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine derivative with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Imidazo[4,5-c]pyridine: Exhibits GABA A receptor agonist activity and is studied for its potential therapeutic applications.
Uniqueness
5-Bromoisoxazolo[5,4-c]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C6H3BrN2O |
|---|---|
Peso molecular |
199.00 g/mol |
Nombre IUPAC |
5-bromo-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H |
Clave InChI |
HYLQYJQMNBJCRD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NOC2=CN=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


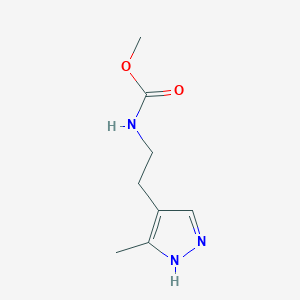

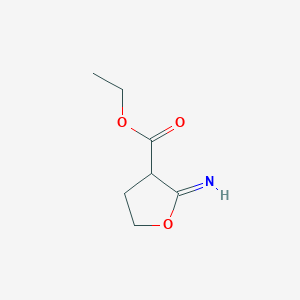
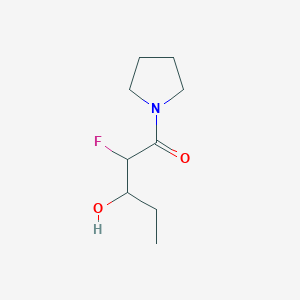
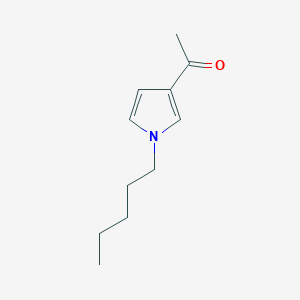
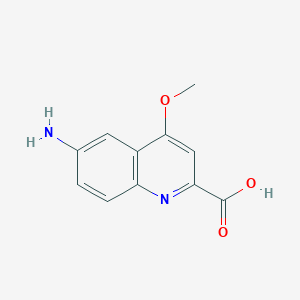
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
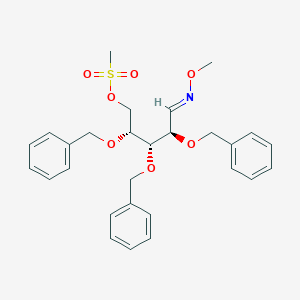
![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)
